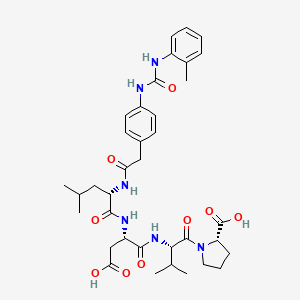

BIO-1211

Description

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVGCQABIHSJSQ-KFZSMJGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187735-94-0 | |

| Record name | BIO-1211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIO-1211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of BIO-1211 in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BIO-1211, a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4). VLA-4 (also known as α4β1 integrin) is a critical cell surface receptor that mediates the adhesion of leukocytes to the vascular endothelium, a key process in inflammatory responses and a variety of pathological conditions. By inhibiting the function of VLA-4, this compound presents a significant therapeutic potential in modulating inflammatory cascades. This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activity, outlines a representative experimental protocol for its evaluation, and provides visual representations of the relevant biological pathways and experimental procedures.

Mechanism of Action

This compound functions as a competitive antagonist of VLA-4, binding to the α4 subunit of the integrin. This binding event prevents the interaction of VLA-4 with its primary ligands, most notably Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells in response to inflammatory signals.[1] The VLA-4/VCAM-1 interaction is a crucial step in the multi-stage process of leukocyte extravasation, which involves the rolling, firm adhesion, and transmigration of leukocytes from the bloodstream into inflamed tissues.[2] By blocking this interaction, this compound effectively inhibits the recruitment of lymphocytes, monocytes, and eosinophils to sites of inflammation, thereby attenuating the inflammatory response.[3]

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target/Assay | Reference |

| IC₅₀ | 4 nM | α4β1 (VLA-4) | [4] |

| IC₅₀ | 0.13 nM | [¹²⁵I]VCAM-Ig binding to Jurkat cells (VLA-4) | [5] |

| IC₅₀ | 2 µM | α4β7 | [4] |

| IC₅₀ | >100 µM | α1β1, α5β1, α6β1 | [6] |

Table 2: Binding Affinity of this compound

| Parameter | Value | Target | Reference |

| K_D_ | 70 pM | Activated form of α4β1 | [6] |

Experimental Protocol: In Vitro Cell Adhesion Assay

This protocol describes a static cell adhesion assay to quantify the inhibitory effect of this compound on the adhesion of a VLA-4-expressing cell line to immobilized VCAM-1.

1. Materials:

-

96-well tissue culture plates

-

Recombinant Human VCAM-1/Fc Chimera

-

Jurkat cells (human T lymphocyte cell line expressing VLA-4)

-

This compound

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Calcein-AM (or other suitable fluorescent cell stain)

-

Assay Buffer (e.g., RPMI 1640 with 0.1% BSA)

-

Fluorescence plate reader

2. Plate Coating:

-

Dilute recombinant VCAM-1 to a final concentration of 5 µg/mL in sterile PBS.

-

Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

The following day, aspirate the coating solution and wash each well three times with 200 µL of PBS.

3. Blocking:

-

Prepare a 1% BSA solution in PBS.

-

Add 200 µL of the 1% BSA solution to each well to block non-specific binding sites.

-

Incubate for at least 1 hour at 37°C.

-

Aspirate the blocking solution and wash each well three times with 200 µL of PBS.

4. Cell Preparation and Treatment:

-

Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL.

-

Label the cells with Calcein-AM according to the manufacturer's protocol (typically 1-5 µM for 30 minutes at 37°C).

-

Wash the labeled cells twice with serum-free media to remove excess dye.

-

Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a separate plate or tubes, pre-incubate the labeled cells with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

5. Adhesion Assay:

-

Add 100 µL of the pre-treated cell suspension to each VCAM-1-coated well (resulting in 1 x 10⁵ cells per well).

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells. After the final wash, leave 100 µL of assay buffer in each well.

6. Quantification:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

-

Calculate the percentage of cell adhesion for each treatment condition relative to the vehicle control.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the VLA-4 signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for the cell adhesion assay.

References

- 1. What are VCAM1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Emerging Roles of Vascular Cell Adhesion Molecule-1 (VCAM-1) in Immunological Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BIO1211 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

Investigating BIO-1211 (DS-1211) in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-1211, identified in scientific literature as DS-1211, is a potent, selective, and orally bioavailable small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] While current preclinical and clinical investigations of DS-1211 have primarily focused on its therapeutic potential in treating ectopic calcification disorders, such as pseudoxanthoma elasticum (PXE), the fundamental role of TNAP in modulating inflammatory processes suggests a rationale for its investigation in autoimmune disease models.[3][4] This technical guide provides a comprehensive overview of the existing data on DS-1211, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols from foundational studies. Furthermore, this document explores the theoretical linkage between TNAP and autoimmunity, offering a scientific basis for future research in this promising new therapeutic area.

Introduction to DS-1211 and its Mechanism of Action

DS-1211 is a novel small molecule that acts as an uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1] TNAP is a key enzyme that hydrolyzes various substrates, including inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[5][6] By inhibiting TNAP, DS-1211 leads to an increase in the levels of these substrates.[1][7] The primary therapeutic hypothesis for DS-1211 has been that increasing PPi levels can prevent or reduce pathological soft tissue calcification.[3]

The Role of TNAP in Inflammation and Autoimmunity

Recent research has uncovered a significant role for TNAP in the modulation of inflammation.[5][8] TNAP can dephosphorylate pro-inflammatory molecules such as lipopolysaccharides (LPS), thereby mitigating inflammatory responses.[9] The enzyme is also involved in purinergic signaling, contributing to the balance between pro-inflammatory ATP and anti-inflammatory adenosine.[10] Studies have indicated that TNAP deficiency can lead to inflammatory conditions.[5] Conversely, increased levels of alkaline phosphatase have been observed in patients with autoimmune diseases such as rheumatoid arthritis, suggesting a potential role for this enzyme in the pathophysiology of autoimmunity.[11][12] This emerging understanding of TNAP's role in inflammation provides a strong rationale for exploring the therapeutic potential of a TNAP inhibitor like DS-1211 in autoimmune disorders.

Quantitative Data on DS-1211

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of DS-1211.

Table 1: In Vitro Inhibitory Activity of DS-1211

| Enzyme Target | IC50 (nM) | Species | Notes |

| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 1.2 | Human | Potent and selective inhibition. |

| Intestinal Alkaline Phosphatase (IAP) | >1000 | Human | Demonstrates selectivity for TNAP. |

| Placental Alkaline Phosphatase (PLAP) | >1000 | Human | Demonstrates selectivity for TNAP. |

Data extracted from in vitro pharmacological profiling studies.[1]

Table 2: Pharmacokinetic Parameters of DS-1211 in Mice (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·h/mL) | t1/2 (hr) |

| 0.3 | 45.3 | 0.25 | 78.5 | 1.2 |

| 1.0 | 165 | 0.25 | 273 | 1.1 |

| 3.0 | 543 | 0.25 | 928 | 1.4 |

Data from in vivo studies in C57BL/6J mice.[2]

Table 3: Pharmacokinetic Parameters of DS-1211 in Monkeys (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUClast (ng·h/mL) |

| 0.03 | 12.8 | 1.0 | 44.4 |

| 0.1 | 46.2 | 1.0 | 179 |

| 0.3 | 158 | 2.0 | 660 |

| 1.0 | 509 | 2.0 | 2300 |

Data from in vivo studies in cynomolgus monkeys.[2]

Table 4: Pharmacodynamic Effects of DS-1211 in Mice (Single Oral Dose)

| Dose (mg/kg) | Maximum ALP Inhibition (%) | Time to Max Inhibition (hr) |

| 1.0 | ~60% | 1 |

| 10.0 | ~90% | 1 |

Plasma ALP activity was measured post-dose.[2]

Table 5: Pharmacodynamic Effects of DS-1211 in Monkeys (Single Oral Dose)

| Dose (mg/kg) | Maximum ALP Inhibition (%) | Time to Max Inhibition (hr) |

| 0.03 | ~40% | 2 |

| 0.1 | ~60% | 2 |

| 0.3 | ~80% | 4 |

| 1.0 | ~95% | 4 |

Plasma ALP activity was measured post-dose.[2]

Experimental Protocols

In Vitro TNAP Inhibition Assay

-

Objective: To determine the inhibitory activity (IC50) of DS-1211 on human TNAP.

-

Enzyme: Recombinant human TNAP.

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Assay Buffer: 0.88 M Tris–HCl (pH 9.8), 1 M diethanolamine, 1 mM MgCl2, 0.02 mM ZnCl2.[2]

-

Procedure:

-

Prepare serial dilutions of DS-1211 in DMSO.

-

Add the diluted DS-1211 and the TNAP enzyme solution to a 96-well plate.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at room temperature.

-

Measure the absorbance at 405 nm to determine the rate of pNPP hydrolysis.

-

Calculate the percent inhibition at each DS-1211 concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Mice

-

Objective: To evaluate the pharmacokinetic profile and pharmacodynamic effects of orally administered DS-1211 in mice.

-

Animals: Male C57BL/6J mice.[2]

-

Drug Formulation: DS-1211 potassium salt reconstituted in 0.5% methylcellulose.[2]

-

Procedure:

-

Administer a single oral dose of DS-1211 (0.3, 1.0, or 3.0 mg/kg) or vehicle to fasted mice.[2]

-

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).

-

Prepare plasma from the collected blood.

-

Analyze plasma concentrations of DS-1211 using a validated LC/MS/MS method to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).[1]

-

Measure plasma ALP activity using an ALP inhibition assay.[1]

-

Measure plasma levels of PPi and PLP as pharmacodynamic biomarkers.[1]

-

Mandatory Visualizations

Signaling Pathway of DS-1211 Action

References

- 1. TNAP as a New Player in Chronic Inflammatory Conditions and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor | Semantic Scholar [semanticscholar.org]

- 4. news-medical.net [news-medical.net]

- 5. TNAP as a New Player in Chronic Inflammatory Conditions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Alkaline Phosphatase, an Unconventional Immune Protein [frontiersin.org]

- 7. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. TNAP—a potential cytokine in the cerebral inflammation in spastic cerebral palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased alkaline phosphatase isoforms in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

BIO-1211 for Neuroinflammation Research: A Technical Guide

Disclaimer: It is important to note that a key research paper-"Prophylactic Effect of BIO-1211 Small-Molecule Antagonist of VLA-4 in the EAE Mouse Model of Multiple Sclerosis" by Ramroodi et al. (2015)—which provided much of the initial preclinical data on this compound in the context of neuroinflammation, has been retracted.[1] The retraction was due to concerns regarding the duplication of images in figures related to immunohistochemistry and western blots.[1] Consequently, the quantitative data from this source cannot be considered reliable. This guide, therefore, focuses on the established mechanism of action of VLA-4 antagonists, provides detailed experimental protocols for investigating compounds like this compound in a neuroinflammation model, and presents templates for data organization, rather than reporting retracted data.

Introduction to this compound and its Target: VLA-4

This compound is a small-molecule inhibitor that selectively targets the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[2] VLA-4 is a key adhesion molecule expressed on the surface of leukocytes, including lymphocytes and monocytes. In the context of neuroinflammation, particularly in diseases like multiple sclerosis, VLA-4 plays a crucial role in mediating the migration of inflammatory cells across the blood-brain barrier (BBB) into the central nervous system (CNS).[3][4]

The ligand for VLA-4 on endothelial cells of the BBB is Vascular Cell Adhesion Molecule-1 (VCAM-1). The interaction between VLA-4 on leukocytes and VCAM-1 on the endothelium is a critical step in the inflammatory cascade that leads to neuronal damage.[4] By blocking this interaction, VLA-4 antagonists like this compound are designed to reduce the infiltration of immune cells into the CNS, thereby mitigating the neuroinflammatory process.[3][4]

Mechanism of Action: VLA-4 Antagonism in Neuroinflammation

The therapeutic potential of this compound in neuroinflammatory disorders stems from its ability to disrupt the VLA-4/VCAM-1 signaling pathway. This pathway is a central component of the inflammatory response in the CNS.

Preclinical Evaluation of this compound in a Model of Multiple Sclerosis

The primary model used to evaluate the efficacy of this compound in a preclinical setting is the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. EAE is the most widely used animal model for multiple sclerosis, as it recapitulates many of the key pathological features of the human disease, including CNS inflammation, demyelination, and paralysis.[3]

Experimental Workflow

The general workflow for assessing the prophylactic effect of a compound like this compound in the EAE model is as follows:

Detailed Experimental Protocols

The following are detailed protocols for the key experiments involved in evaluating this compound for neuroinflammation.

Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Phosphate-Buffered Saline (PBS)

-

8-10 week old female C57BL/6 mice

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

-

Anesthetize the mice and administer a 100 µL subcutaneous injection of the MOG35-55/CFA emulsion at two sites on the flank.

-

Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of PBS via i.p. injection.

-

-

Clinical Scoring:

-

Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE using a standard scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., TNF-α, IL-17, IFN-γ) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize brain or spinal cord tissue in RNA extraction reagent.

-

Follow the manufacturer's protocol to isolate total RNA.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.

-

Western Blot for Inflammatory Proteins

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against TNF-α, IL-17, IFN-γ, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize tissue samples in ice-cold RIPA buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities, normalizing to a loading control like β-actin.

-

Immunohistochemistry (IHC) for Immune Cell Infiltration

Materials:

-

4% paraformaldehyde (PFA)

-

Sucrose solutions (15% and 30%)

-

Cryostat

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies (e.g., anti-CD11b for microglia/monocytes, anti-CD45 for leukocytes)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Perfuse mice with PBS followed by 4% PFA.

-

Dissect the brain and spinal cord and post-fix in 4% PFA overnight.

-

Cryoprotect the tissues by incubating in 15% and then 30% sucrose solutions.

-

Embed the tissues in OCT compound and freeze.

-

Cut 20-30 µm thick sections using a cryostat.

-

-

Staining:

-

Wash the sections and then block for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

-

Counterstain with DAPI.

-

-

Imaging and Analysis:

-

Mount the sections with mounting medium.

-

Capture images using a fluorescence microscope.

-

Quantify the number of positive cells or the stained area in specific regions of the CNS.

-

Data Presentation

The following tables are templates for organizing and presenting data from studies evaluating this compound in the EAE model. Due to the retraction of the primary data source, these tables are for illustrative purposes only.

Table 1: Effect of this compound on Clinical Score in EAE Mice

| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score |

| Vehicle | Data not available due to source retraction | Data not available due to source retraction |

| This compound (5 mg/kg) | Data not available due to source retraction | Data not available due to source retraction |

| This compound (10 mg/kg) | Data not available due to source retraction | Data not available due to source retraction |

| Natalizumab (5 mg/kg) | Data not available due to source retraction | Data not available due to source retraction |

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in the CNS

| Treatment Group | Relative TNF-α Expression | Relative IL-17 Expression | Relative IFN-γ Expression |

| Vehicle | Data not available due to source retraction | Data not available due to source retraction | Data not available due to source retraction |

| This compound (5 mg/kg) | Data not available due to source retraction | Data not available due to source retraction | Data not available due to source retraction |

| Natalizumab (5 mg/kg) | Data not available due to source retraction | Data not available due to source retraction | Data not available due to source retraction |

Table 3: Effect of this compound on Immune Cell Infiltration in the CNS

| Treatment Group | CD11b+ Cells/mm² | CD45+ Cells/mm² |

| Vehicle | Data not available due to source retraction | Data not available due to source retraction |

| This compound (5 mg/kg) | Data not available due to source retraction | Data not available due to source retraction |

| Natalizumab (5 mg/kg) | Data not available due to source retraction | Data not available due to source retraction |

Conclusion and Future Directions

This compound, as a VLA-4 antagonist, has a strong theoretical basis for its use in treating neuroinflammatory diseases. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other VLA-4 inhibitors. However, the retraction of the key study on this compound underscores the critical need for new, rigorously conducted, and independently validated research to ascertain its therapeutic potential. Future studies should aim to replicate and expand upon the initial findings, providing reliable quantitative data to support the further development of this compound for neuroinflammatory disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Applications of BIO-1211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-1211 is a potent and highly selective small-molecule inhibitor of the integrin Very Late Antigen-4 (VLA-4 or α4β1). Its ability to specifically target the activated form of VLA-4 positions it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound.

Introduction to this compound

This compound is a peptidomimetic compound that acts as a high-affinity antagonist of VLA-4.[1] VLA-4 is a cell surface receptor expressed on leukocytes, including lymphocytes, monocytes, and eosinophils, but not neutrophils.[2] It plays a critical role in the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues, a key process in the inflammatory response.[3][4] The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on activated endothelial cells, and the extracellular matrix protein fibronectin.[5][6] By blocking the interaction between VLA-4 and its ligands, this compound effectively inhibits leukocyte trafficking to sites of inflammation.[7]

A key feature of this compound is its 200-fold greater selectivity for the activated conformation of VLA-4, which is the state required for firm adhesion of leukocytes.[1] This selectivity suggests a potential for targeted therapeutic effects with a favorable safety profile.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and inhibitory activity.

| Parameter | Value | Target | Notes |

| Binding Affinity (Kd) | 70 pM | Activated α4β1 (VLA-4) | Demonstrates very high affinity for the active form of the receptor.[1] |

| IC50 | 4 nM | α4β1 (VLA-4) | High potency inhibition of VLA-4.[8] |

| IC50 | 2 µM | α4β7 | Significantly lower potency against α4β7, indicating selectivity.[8] |

| IC50 | >100 µM | α1β1, α5β1, α6β1 | Demonstrates high selectivity over other integrins. |

Signaling Pathways

The interaction of VLA-4 with its ligands initiates intracellular signaling cascades known as "outside-in" signaling, while intracellular signals can also modulate VLA-4 affinity for its ligands ("inside-out" signaling). This compound, as a VLA-4 antagonist, primarily disrupts the initial ligand binding, thereby preventing the downstream consequences of VLA-4 engagement.

VLA-4 Signaling Pathway and Inhibition by this compound

References

- 1. Rational design of potent and selective VLA-4 inhibitors and their utility in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VLA-4 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prophylactic Effect of this compound Small-Molecule Antagonist of VLA-4 in the EAE Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of BIO-1211 in Modulating Leukocyte Trafficking: A Technical Overview

For Immediate Release

This whitepaper provides an in-depth technical guide on BIO-1211, a selective antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). Primarily targeting the molecular interactions that govern leukocyte movement, this compound has significant implications for research in inflammatory and autoimmune diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms of action.

Core Mechanism of Action: Inhibition of VLA-4

This compound is a small molecule inhibitor that exhibits high selectivity and affinity for the activated form of the α4β1 integrin.[1] This integrin is a key player in the process of leukocyte trafficking, which involves the movement of white blood cells from the bloodstream into tissues. Under normal physiological conditions, this process is essential for immune surveillance and response. However, in many inflammatory diseases, dysregulated leukocyte trafficking contributes to tissue damage.

The primary ligand for VLA-4 on the surface of endothelial cells is Vascular Cell Adhesion Molecule-1 (VCAM-1). The interaction between VLA-4 on leukocytes and VCAM-1 on the vascular endothelium is a critical step in the adhesion and subsequent transmigration of leukocytes across the blood vessel wall into inflamed tissues. This compound competitively binds to VLA-4, thereby blocking its interaction with VCAM-1 and inhibiting the downstream signaling events that lead to leukocyte adhesion and infiltration.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.

| Parameter | Value | Target | Reference |

| IC50 | 4 nM | α4β1 (VLA-4) | [2] |

| IC50 | 2 µM | α4β7 | [2] |

| IC50 | >100 µM | α1β1, α5β1, α6β1 | [1] |

| KD | 70 pM | Activated α4β1 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | 5 and 10 mg/kg, orally, once every other day | Reduced leukocyte trafficking into the cerebral cortex, Decreased expression of TNF-α, IL-17, and IFN-γ, Significant depletion in EAE clinical score | [2] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Mechanism of Action

The interaction between VLA-4 and VCAM-1 initiates a cascade of intracellular signals that are crucial for leukocyte adhesion and migration. This compound, by blocking this initial binding, prevents the activation of these downstream pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound on leukocyte trafficking.

In Vitro VLA-4/VCAM-1 Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of VLA-4-expressing cells to a VCAM-1 coated surface.

Materials:

-

96-well microplate

-

Recombinant human VCAM-1

-

VLA-4 expressing leukocyte cell line (e.g., Jurkat)

-

This compound

-

Cell labeling dye (e.g., Calcein-AM)

-

Wash buffer (e.g., PBS)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well microplate with VCAM-1 and incubate overnight at 4°C.

-

Wash the wells to remove unbound VCAM-1 and block with a blocking buffer (e.g., BSA in PBS).

-

Label the VLA-4 expressing cells with a fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay medium and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

-

Add the cell suspension to the VCAM-1 coated wells and incubate for 1 hour at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vivo Leukocyte Trafficking Model (EAE)

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used in vivo model for studying multiple sclerosis and the role of leukocyte trafficking in neuroinflammation.

Materials:

-

C57BL/6 mice

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA)

-

Pertussis toxin

-

This compound

-

Vehicle control

-

Equipment for oral gavage, tissue collection, and analysis (histology, flow cytometry, etc.)

Procedure:

-

Induce EAE in mice by immunization with an emulsion of MOG peptide and CFA, followed by injections of pertussis toxin.

-

On the day of immunization or as per the study design, begin oral administration of this compound or vehicle control at the desired dosage (e.g., 5 or 10 mg/kg) and frequency (e.g., once every other day).

-

Monitor the mice daily for clinical signs of EAE and record their scores based on a standardized scale.

-

Collect the brain and spinal cord for analysis.

-

Process the tissues for histological analysis to visualize leukocyte infiltration or prepare single-cell suspensions for flow cytometric analysis of immune cell populations.

-

Homogenize a portion of the tissue to measure the expression levels of inflammatory cytokines such as TNF-α, IL-17, and IFN-γ using appropriate techniques.

Conclusion

This compound is a potent and selective inhibitor of the α4β1 integrin, demonstrating significant efficacy in reducing leukocyte trafficking in both in vitro and in vivo models of inflammation. Its ability to block the VLA-4/VCAM-1 interaction provides a targeted approach for the investigation and potential therapeutic intervention in a range of inflammatory and autoimmune disorders. The data and protocols presented in this whitepaper offer a valuable resource for the scientific community to further explore the therapeutic potential of VLA-4 antagonism.

References

The Pharmacodynamics of BIO-1211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 is a potent and highly selective small-molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in mediating the adhesion and migration of leukocytes to inflammatory sites, making it a key therapeutic target for various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, binding affinity, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the VLA-4 receptor, thereby inhibiting the interaction between VLA-4 on the surface of leukocytes and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells. This blockade of the VLA-4/VCAM-1 axis prevents the firm adhesion and subsequent transmigration of inflammatory cells across the vascular endothelium into tissues, thereby attenuating the inflammatory cascade.

Quantitative Pharmacodynamic Data

The binding affinity and inhibitory potency of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 (α4β1) | 4 nM | Human | Cell Adhesion Assay | [1] |

| IC50 (α4β7) | 2 µM | Human | Cell Adhesion Assay | [1] |

| IC50 (α1β1, α5β1, α6β1, αLβ2, αIIbβ3) | > 100 µM | Human | Not Specified | [1] |

| Kd (activated α4β1) | 70 pM | Not Specified | Not Specified |

Table 1: In Vitro Inhibitory Potency and Binding Affinity of this compound.

| Study | Animal Model | Dosing Regimen | Key Findings | Reference |

| Prophylactic Treatment | Experimental Autoimmune Encephalomyelitis (EAE) mouse model of Multiple Sclerosis | 5 and 10 mg/kg, orally, every other day | - Reduced cytokine expression (TNF-α, IL-17, IFN-γ)- Decreased leukocyte trafficking- Attenuated EAE clinical score | [1] |

Table 2: In Vivo Efficacy of this compound.

VLA-4 Signaling Pathway

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events that are crucial for leukocyte adhesion, migration, and activation. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling pathways.

Experimental Protocols

In Vitro Cell Adhesion Assay

This protocol is designed to assess the ability of this compound to inhibit the adhesion of VLA-4-expressing cells to VCAM-1-coated surfaces.

Materials:

-

VLA-4 expressing cells (e.g., Jurkat cells)

-

Recombinant human VCAM-1/Fc chimera

-

96-well microplates

-

Assay buffer (e.g., RPMI 1640 with 1% BSA)

-

Calcein-AM (fluorescent dye)

-

This compound

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 1 µg/mL of VCAM-1/Fc in PBS overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label Jurkat cells with 5 µM Calcein-AM for 30 minutes at 37°C.

-

Wash the cells twice with assay buffer and resuspend to a concentration of 1 x 106 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the cell suspension to each well.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

-

-

Washing and Quantification:

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction of EAE in C57BL/6 mice and the prophylactic treatment with this compound to evaluate its in vivo efficacy.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Clinical scoring system for EAE

Procedure:

-

EAE Induction (Day 0):

-

Emulsify MOG35-55 (200 µ g/mouse ) in CFA.

-

Administer a 100 µL subcutaneous injection of the emulsion at two sites on the flank of each mouse.

-

Administer 200 ng of PTX intraperitoneally.

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX intraperitoneally.

-

-

Treatment Regimen:

-

Randomly assign mice to treatment groups (Vehicle, this compound 5 mg/kg, this compound 10 mg/kg).

-

Begin oral administration of this compound or vehicle on day -1 (one day before EAE induction) and continue every other day for the duration of the study (e.g., 21 days).

-

-

Clinical Monitoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the severity of the disease using a standard EAE clinical scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Record body weight daily.

-

-

Endpoint Analysis (e.g., Day 21):

-

Collect tissues (e.g., spinal cord, brain, lymph nodes) for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immunological analysis (e.g., flow cytometry for immune cell infiltration, ELISA or qPCR for cytokine levels).

-

References

Methodological & Application

Application Notes and Protocols for BIO-1211 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211, also known as DS-1211, is a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is a key enzyme that regulates extracellular levels of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. Elevated TNAP activity is associated with pathological soft tissue calcification, making it a therapeutic target for such conditions.[1][4] In vitro and in vivo studies have demonstrated that this compound effectively inhibits TNAP activity, leading to an increase in PPi levels and a reduction in ectopic calcification in animal models.[1][2][5] These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action

This compound inhibits TNAP through an uncompetitive mode of action.[2][3] This means that this compound binds to the enzyme-substrate complex, and as the concentration of the substrate increases, the inhibition by this compound also increases. The inhibition of TNAP by this compound leads to an increase in the plasma concentrations of its substrates, including inorganic pyrophosphate (PPi) and pyridoxal 5'-phosphate (PLP).[1][2][5] The increase in PPi is the primary mechanism by which this compound is thought to prevent ectopic soft tissue calcification.[2][3]

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for in vitro studies of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound on Alkaline Phosphatase Isozymes

| Enzyme Target | IC50 (nM) | Species | Comments |

| Tissue-Nonspecific ALP (TNAP) | [Data not available in abstracts] | Human, Mouse, Monkey | Potent inhibition observed across species.[2][3] |

| Intestinal ALP (IAP) | [Data not available in abstracts] | Human | This compound demonstrates selectivity for TNAP over IAP.[2][3] |

| Placental ALP (PLAP) | [Data not available in abstracts] | Human | This compound demonstrates selectivity for TNAP over PLAP.[2][3] |

Table 2: Pharmacodynamic Effects of a Single Oral Dose of DS-1211 in ABCC6-/- Mice

| Treatment Group | Plasma ALP Activity Inhibition (%) | Plasma PPi Concentration (µM) | Plasma PLP Concentration (ng/mL) |

| Vehicle | - | ~0.44 | [Baseline data not specified] |

| DS-1211 (10 mg/kg) | 94.2% | Numerical increase (P=0.226) | Statistically significant increase (P<0.0001) |

Data extracted from a study in ABCC6-/- mice, which serves as an animal model for pseudoxanthoma elasticum.[5] Measurements were taken 30 minutes after administration.[5]

Experimental Protocols

Protocol 1: Determination of TNAP Inhibition (IC50) and Mode of Action

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNAP and to characterize its mode of inhibition.

Materials:

-

Recombinant human TNAP

-

This compound

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., Diethanolamine buffer, pH 9.8, containing MgCl2)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of recombinant human TNAP in the assay buffer.

-

Prepare a solution of pNPP in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

Add a fixed amount of TNAP to each well of a 96-well plate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

-

-

Mode of Inhibition (Lineweaver-Burk Plot):

-

To determine the mode of inhibition, perform the assay with varying concentrations of the substrate (pNPP) in the presence and absence of fixed concentrations of this compound.[2]

-

Measure the initial reaction velocities (Vmax) for each substrate and inhibitor concentration.

-

Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot. An uncompetitive inhibition pattern will show parallel lines.[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Analyze the Lineweaver-Burk plot to confirm the mode of inhibition.

-

Protocol 2: ALP Isozyme Selectivity Assay

Objective: To assess the selectivity of this compound for TNAP over other alkaline phosphatase isozymes, such as intestinal ALP (IAP) and placental ALP (PLAP).

Materials:

-

Recombinant human TNAP, IAP, and PLAP

-

This compound

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Appropriate assay buffers for each isozyme (conditions may vary)

-

96-well microplates

-

Microplate reader

Procedure:

-

Follow the general procedure for the enzyme inhibition assay as described in Protocol 1.

-

Perform the assay in parallel for each of the three isozymes (TNAP, IAP, and PLAP).[2][3]

-

Use a range of this compound concentrations to generate a dose-response curve for each enzyme.

Data Analysis:

-

Determine the IC50 value of this compound for each of the three ALP isozymes.

-

Calculate the selectivity ratio by dividing the IC50 for IAP and PLAP by the IC50 for TNAP. A higher ratio indicates greater selectivity for TNAP.

Protocol 3: In Vitro Measurement of PPi and PLP in Cell Culture

Objective: To measure the effect of this compound on the extracellular concentrations of PPi and PLP in a relevant cell culture model (e.g., vascular smooth muscle cells, osteoblasts).

Materials:

-

Cell line of interest (e.g., human vascular smooth muscle cells)

-

Cell culture medium and supplements

-

This compound

-

Reagents for PPi and PLP quantification (e.g., commercially available colorimetric or fluorometric assay kits)

-

Cell culture plates

-

Luminometer or fluorometer

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant at the end of the treatment period.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Biomarker Quantification:

-

Measure the concentration of PPi in the supernatant using a commercially available assay kit, following the manufacturer's instructions.

-

Measure the concentration of PLP in the supernatant using a suitable method, such as an enzymatic assay or HPLC.

-

Data Analysis:

-

Quantify the concentrations of PPi and PLP in each treatment group.

-

Compare the levels of PPi and PLP in the this compound-treated groups to the vehicle control group to determine the dose-dependent effects of the inhibitor.

References

- 1. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BIO-1211 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a critical role in cell-cell and cell-extracellular matrix (ECM) interactions, particularly in the adhesion of leukocytes to the vascular endothelium and the ECM.[1][2] Its ligands include Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells, and the CS-1 region of fibronectin, a component of the extracellular matrix. By blocking the interaction between VLA-4 and its ligands, this compound can effectively inhibit inflammatory responses and has potential therapeutic applications in various autoimmune diseases.[2]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its inhibitory effects on VLA-4-mediated cell adhesion.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the specific cell adhesion by 50%. The following table summarizes the reported inhibitory concentrations for this compound and another VLA-4 antagonist for reference.

| Compound | Target | Assay Type | Cell Line | IC50 |

| This compound | α4β1 (VLA-4) | Not Specified | Not Specified | 4 nM |

| TBC3486 (another VLA-4 antagonist) | α4β1 (VLA-4) | Cell Adhesion to CS1-BSA | Jurkat | 9 nM |

Note: The IC50 value for this compound is based on general vendor information. The IC50 in a specific cell-based adhesion assay may vary depending on the cell type, ligand density, and other experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific assay.

Signaling Pathway

VLA-4 activation triggers intracellular signaling cascades that are crucial for cell migration, proliferation, and survival. Upon binding to its ligands, VLA-4 clusters and recruits various signaling proteins to focal adhesions. A key downstream effector is the Focal Adhesion Kinase (FAK), which becomes autophosphorylated upon VLA-4 engagement. Phosphorylated FAK serves as a docking site for other proteins, including Paxillin and Src family kinases, leading to the activation of downstream pathways such as the MAPK/ERK pathway. This cascade of events ultimately regulates cytoskeletal reorganization and gene expression, driving cellular responses.

Experimental Protocols

Two common methods for quantifying cell adhesion in a multi-well plate format are presented below: the Crystal Violet Assay and the Calcein-AM Assay.

Protocol 1: Inhibition of Cell Adhesion using Crystal Violet Staining

This protocol provides a method to quantify the dose-dependent inhibition of VLA-4-mediated cell adhesion by this compound using crystal violet staining of adherent cells.

Materials:

-

This compound

-

VLA-4 expressing cells (e.g., Jurkat, a human T lymphocyte cell line)

-

Recombinant Human VCAM-1/CD106 Fc Chimera or Fibronectin

-

96-well tissue culture plates

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Serum-free cell culture medium

-

Crystal Violet solution (0.5% w/v in 20% methanol)

-

Methanol

-

Plate reader capable of measuring absorbance at 590 nm

Experimental Workflow:

Procedure:

-

Plate Coating:

-

Dilute VCAM-1 or fibronectin to a final concentration of 1-10 µg/mL in sterile PBS.

-

Add 50 µL of the diluted ligand to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C or for 2 hours at 37°C.

-

Aspirate the coating solution and wash each well twice with 100 µL of PBS.

-

-

Blocking:

-

Add 100 µL of 1% BSA in PBS to each well to block non-specific binding.

-

Incubate for 1 hour at 37°C.

-

Aspirate the blocking solution and wash each well twice with 100 µL of PBS.

-

-

Cell Preparation and Treatment:

-

Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.

-

Centrifuge the cells and resuspend in serum-free medium to a concentration of 1 x 10^6 cells/mL.

-

Prepare a serial dilution of this compound in serum-free medium. A suggested starting range is 0.1 nM to 1 µM.

-

In a separate plate or tubes, pre-incubate the cell suspension with an equal volume of the this compound dilutions for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO) without this compound.

-

-

Adhesion Assay:

-

Add 100 µL of the pre-treated cell suspension to each corresponding well of the ligand-coated plate.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

-

Washing:

-

Carefully aspirate the medium and non-adherent cells from each well.

-

Gently wash each well 2-3 times with 100 µL of pre-warmed PBS to remove any remaining non-adherent cells.

-

-

Staining and Quantification:

-

Fix the adherent cells by adding 50 µL of cold methanol to each well and incubating for 10 minutes.

-

Aspirate the methanol and allow the plate to air dry.

-

Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[3][4]

-

Gently wash the wells with water until the excess stain is removed.

-

Invert the plate on a paper towel to remove any remaining water and allow it to air dry completely.

-

Solubilize the stain by adding 100 µL of 100% methanol to each well and incubate on a shaker for 10 minutes.

-

Measure the absorbance at 590 nm using a microplate reader.[3]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (coated but no cells) from all other readings.

-

Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control (considered 100% adhesion).

-

Plot the percentage of adhesion against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Inhibition of Cell Adhesion using Calcein-AM Staining

This protocol offers a fluorescence-based alternative for quantifying cell adhesion, which can be more sensitive and has a wider dynamic range than crystal violet staining.

Materials:

-

This compound

-

VLA-4 expressing cells (e.g., Jurkat)

-

Recombinant Human VCAM-1/CD106 Fc Chimera or Fibronectin

-

96-well black, clear-bottom tissue culture plates

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Serum-free cell culture medium

-

Calcein-AM

-

Fluorescence microplate reader (Excitation/Emission: ~490 nm/~520 nm)

Experimental Workflow:

Procedure:

-

Plate Coating and Blocking:

-

Follow steps 1 and 2 from the Crystal Violet Assay protocol.

-

-

Cell Labeling and Treatment:

-

Resuspend Jurkat cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Add Calcein-AM to the cell suspension to a final concentration of 1-5 µM.

-

Incubate for 30 minutes at 37°C, protected from light.[5][6]

-

Centrifuge the labeled cells and wash twice with pre-warmed serum-free medium to remove excess Calcein-AM.

-

Resuspend the cells in serum-free medium at 1 x 10^6 cells/mL.

-

Prepare a serial dilution of this compound and pre-incubate with the labeled cells as described in step 3 of the Crystal Violet protocol.

-

-

Adhesion Assay:

-

Add 100 µL of the pre-treated, Calcein-AM labeled cell suspension to each well of the ligand-coated plate.

-

Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

-

Washing:

-

Carefully aspirate the medium and non-adherent cells.

-

Gently wash each well 2-3 times with 100 µL of pre-warmed PBS.

-

-

Quantification:

Data Analysis:

-

Subtract the average fluorescence of the blank wells.

-

Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control.

-

Plot the percentage of adhesion against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the role of VLA-4 in various biological processes. The provided protocols offer robust and reproducible methods for quantifying the inhibitory activity of this compound in cell-based adhesion assays. Researchers should optimize the specific conditions, such as ligand coating concentration and cell number, for their particular experimental system to ensure reliable and accurate results.

References

- 1. VLA-4 - Wikipedia [en.wikipedia.org]

- 2. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for BIO-1211 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-1211 (also known as DS-1211) is a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP plays a crucial role in regulating extracellular levels of inorganic pyrophosphate (PPi), a key inhibitor of mineralization. By inhibiting TNAP, this compound leads to an increase in PPi levels, thereby preventing ectopic calcification.[1][2] Preclinical studies in mouse models of pseudoxanthoma elasticum (PXE), a genetic disorder characterized by ectopic calcification, have demonstrated the efficacy of this compound in a dose-dependent manner.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models based on available preclinical data.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

Pharmacokinetic studies in male mice following a single oral administration of this compound revealed linear pharmacokinetics.[3] Key parameters are summarized in the table below.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) | T½ (hr) |

| 0.3 | 45.4 (12.1) | 0.4 (0.2) | 103 (16) | 1.2 (0.3) |

| 1.0 | 163 (20) | 0.5 (0.2) | 373 (48) | 1.1 (0.1) |

| 3.0 | 443 (106) | 0.5 (0.2) | 1110 (350) | 1.4 (0.6) |

| Data are presented as mean (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; T½: Elimination half-life.[3] |

In Vivo Efficacy: Dose-Dependent Inhibition of Plasma ALP Activity

Oral administration of this compound to mice results in a dose-dependent inhibition of plasma alkaline phosphatase (ALP) activity.

| Mouse Model | Treatment | Dose | Plasma ALP Activity Inhibition (%) |

| CD-1 Mice (Single Dose) | This compound | 1 mg/kg | Significant inhibition up to 6 hours post-dose |

| 10 mg/kg | Significant inhibition up to 6 hours post-dose | ||

| KK/HlJ Mice (14 weeks) | This compound in diet | 0.0003% | 39.9% |

| 0.001% | 76.9% | ||

| ABCC6-/- Mice (13 weeks) | This compound by oral gavage | 3 mg/kg | 89.4% (30 min post-dose) |

| 10 mg/kg | 94.2% (30 min post-dose) | ||

| Data adapted from preclinical studies.[1][3] |

Pharmacodynamic Response: Plasma PPi and PLP Levels

Inhibition of TNAP by this compound leads to an increase in its substrates, plasma inorganic pyrophosphate (PPi) and pyridoxal-5'-phosphate (PLP).

| Mouse Model | Treatment | Dose | Change in Plasma PPi | Change in Plasma PLP |

| ABCC6-/- Mice (13 weeks) | This compound | 3 mg/kg | Numerical increase | Statistically significant, dose-dependent increase |

| 10 mg/kg | Numerical increase | Statistically significant, dose-dependent increase | ||

| Data from a study in ABCC6-/- mice 30 minutes after oral administration.[1] |

Signaling Pathway

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a stable suspension of this compound for oral gavage in mice.

Materials:

-

This compound (potassium salt)

-

0.5% (w/v) Methylcellulose (MC) solution in purified water

-

Sterile conical tubes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Calculate the required amount of this compound based on the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse receiving 0.2 mL).

-

Weigh the calculated amount of this compound potassium salt.

-

Prepare the 0.5% MC vehicle by dissolving methylcellulose in purified water. This may require heating and stirring for complete dissolution, followed by cooling to room temperature.

-

Add the weighed this compound to a sterile conical tube.

-

Add a small volume of the 0.5% MC solution to the this compound powder and vortex to create a uniform paste.

-

Gradually add the remaining volume of the 0.5% MC solution while continuously vortexing to ensure a homogenous suspension.

-

Store the dosing solution at 4°C for short-term use. Vortex thoroughly before each use to ensure uniform suspension.

Oral Gavage Administration in Mice

Objective: To administer a precise dose of this compound suspension orally to mice.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

-

1 mL syringes

-

Animal scale

Protocol:

-

Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg). For a 20g mouse, a common volume is 0.1-0.2 mL.

-

Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles.

-

Properly restrain the mouse by scruffing the back of the neck to immobilize the head.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

Allow the mouse to swallow the tip of the needle, then gently guide the needle down the esophagus into the stomach. The needle should advance without resistance. If resistance is met, withdraw and re-attempt.

-

Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.

-

After administration, gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing, leakage from the mouth or nose) for at least 15 minutes.[4]

Measurement of Plasma Alkaline Phosphatase (ALP) Activity

Objective: To quantify the enzymatic activity of ALP in mouse plasma.

Principle: This is a colorimetric assay based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP to p-nitrophenol, which is yellow and can be measured at 405 nm.[5][6]

Materials:

-

Mouse plasma samples

-

Alkaline Phosphatase Assay Kit (e.g., from Sigma-Aldrich or similar) containing:

-

Assay Buffer

-

pNPP substrate

-

Calibrator

-

-

96-well clear flat-bottom plates

-

Spectrophotometric microplate reader

Protocol (Example based on a commercial kit):

-

Prepare standards and samples in a 96-well plate.

-

Prepare the Working Reagent by mixing the Assay Buffer and pNPP substrate according to the kit's instructions.

-

Add the Working Reagent to each well containing standards and samples.

-

Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the ALP activity based on the standard curve.

Measurement of Plasma Inorganic Pyrophosphate (PPi)

Objective: To quantify the concentration of PPi in mouse plasma.

Principle: An enzymatic assay where PPi is converted to ATP by ATP sulfurylase. The resulting ATP is then measured using a luciferase-based bioluminescence assay.[7][8]

Materials:

-

Mouse plasma (collected with EDTA as an anticoagulant and filtered)[9][10]

-

PPi Assay Kit (e.g., from Sigma-Aldrich or similar) or individual reagents:

-

ATP sulfurylase

-

Adenosine 5'-phosphosulfate (APS)

-

Luciferase/luciferin reagent

-

PPi standard

-

-

96-well white opaque plates

-

Luminometer

Protocol (Example based on published methods):

-

Prepare PPi standards and plasma samples in a 96-well plate.

-

Prepare a reaction mixture containing ATP sulfurylase, APS, and the luciferase/luciferin reagent.

-

Add the reaction mixture to each well.

-

Incubate at room temperature for a specified time to allow for the conversion of PPi to ATP and the subsequent light-producing reaction.

-

Measure the luminescence using a luminometer.

-

Determine the PPi concentration from the standard curve after subtracting the background ATP luminescence (measured in a parallel reaction without ATP sulfurylase).[8]

Measurement of Plasma Pyridoxal-5'-Phosphate (PLP)

Objective: To quantify the concentration of PLP in mouse plasma.

Principle: A common method is a fluorometric assay where PLP acts as a cofactor for a specific enzyme, leading to a product that reacts with a probe to generate a fluorescent signal.[11][12]

Materials:

-

Mouse plasma samples

-

PLP Assay Kit (e.g., from Abcam or similar) containing:

-

PLP Assay Buffer

-

PLP Enzyme Mix

-

PLP Substrate and Developer

-

PLP Probe

-

PLP Standard

-

-

96-well black plates with clear bottoms

-

Fluorescence microplate reader

Protocol (Example based on a commercial kit):

-

Deproteinize plasma samples by acid precipitation and subsequent neutralization, followed by centrifugation.

-

Prepare PLP standards and the treated samples in a 96-well plate.

-

Prepare a reaction mix containing the PLP Enzyme Mix, Substrate, and Developer.

-

Add the reaction mix to each well and incubate.

-

Add the PLP Probe to each well.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic or endpoint mode.

-

Calculate the PLP concentration from the standard curve.

Safety and Toxicology

In preclinical studies, this compound has been shown to be well-tolerated in mice. Long-term administration for 13-14 weeks at doses of 3 mg/kg and 10 mg/kg did not significantly affect the body weight of KK/HlJ and ABCC6-/- mice.[1] Furthermore, a study mentions that dedicated toxicity studies in mice, rats, and monkeys demonstrated no significant effects at pharmaceutically active dosages. An in vitro screen of this compound against a panel of 88 receptors, channels, transporters, and enzymes showed no significant off-target activity, suggesting a low risk of off-target adverse effects.[3] Human Phase I studies also reported that adverse events were generally mild to moderate and did not increase with the dose.[13][14] However, as with any experimental compound, appropriate safety precautions should be taken, and animals should be monitored for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

Conclusion

This compound is a promising TNAP inhibitor with demonstrated efficacy in mouse models of ectopic calcification. The provided data and protocols offer a comprehensive guide for researchers planning in vivo studies with this compound. Adherence to these guidelines will facilitate reproducible and reliable experimental outcomes. Further investigation into the long-term safety and efficacy in various disease models is warranted.

References

- 1. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.fsu.edu [research.fsu.edu]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. a-new-enzymatic-assay-to-quantify-inorganic-pyrophosphate-in-plasma - Ask this paper | Bohrium [bohrium.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. content.abcam.com [content.abcam.com]

- 13. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS-1211, a tissue-nonspecific alkaline phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BIO-1211 Administration in an EAE Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). A key pathological feature of EAE and MS is the infiltration of autoreactive leukocytes into the central nervous system (CNS). This process is largely mediated by the interaction of Very Late Antigen-4 (VLA-4, or α4β1 integrin) on the surface of leukocytes with Vascular Cell Adhesion Molecule-1 (VCAM-1) on the endothelial cells of the blood-brain barrier.

BIO-1211 is a highly selective small-molecule antagonist of VLA-4. By blocking the VLA-4/VCAM-1 interaction, this compound is expected to inhibit the transmigration of inflammatory cells into the CNS, thereby ameliorating the clinical and pathological signs of EAE. These application notes provide a comprehensive overview and detailed protocols for the prophylactic administration of this compound in a murine EAE model.

Mechanism of Action: VLA-4 Antagonism